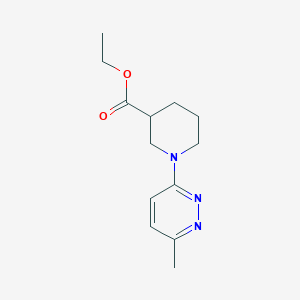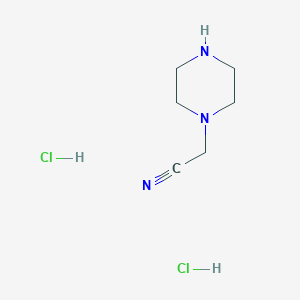
2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine
Descripción general
Descripción
“2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine” is a complex chemical compound used in scientific research. It’s a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of “2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine” and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine” is C13H7ClF3NO . It contains a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine Applications
2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine is a compound with a trifluoromethylpyridine (TFMP) core, which has been identified as a key structural motif in various scientific applications. Below is a detailed analysis of its unique applications across different fields.
Agrochemicals
Synthesis of Pesticides: TFMP derivatives are extensively used in the synthesis of pesticides. The introduction of the TFMP moiety into agrochemicals has led to the development of more than 20 new TFMP-containing agrochemicals . These compounds are primarily used for the protection of crops from pests, with fluazifop-butyl being the first TFMP derivative introduced to the market.
Pharmaceuticals
Drug Development: Several pharmaceutical products containing the TFMP group have been approved for market use, and many more are undergoing clinical trials . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds.
Veterinary Medicine
Animal Health Products: In addition to human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. Two veterinary products containing the TFMP structure have been granted market approval , showcasing the versatility of this compound in contributing to animal health.
Organic Synthesis
Intermediate for Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules. Its role in facilitating the regioexhaustive functionalization of substrates is crucial for developing complex organic compounds .
Material Science
Functional Materials Development: Advances in material science have been propelled by the incorporation of fluorine into organic compounds. The development of fluorinated chemicals, including those with the TFMP group, is a growing research area due to their impact on the physical properties of materials .
Biological Research
Study of Cell Proliferation and Apoptosis: The TFMP group is found in drugs like Alpelisib, which targets specific kinases involved in cell proliferation and apoptosis . This highlights the compound’s significance in biological research and its potential in cancer therapy.
Chemical Properties Research
Exploration of Fluorine Effects: The compound is used to study the effects of fluorine atoms on the biological activities and physical properties of molecules. This research is vital for understanding how fluorine-containing moieties can be leveraged in the discovery of new compounds .
Environmental Science
Pesticide Impact Studies: The environmental impact of pesticides containing TFMP derivatives is an area of ongoing research. Understanding the ecological effects of these compounds is essential for developing sustainable agricultural practices .
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its intermediates, including “2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It’s expected that many novel applications of TFMP will be discovered in the future .
Mecanismo De Acción
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often employed for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they have bioactive properties .
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-11-6-5-8(7-18-11)12(19)9-3-1-2-4-10(9)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYXDRWFGKQMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1421693.png)

![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride](/img/structure/B1421696.png)


![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)






